molecular formula C5H7NO B1606563 4-Oxopentanenitrile CAS No. 927-56-0

4-Oxopentanenitrile

Cat. No.: B1606563
CAS No.: 927-56-0
M. Wt: 97.12 g/mol
InChI Key: JFVBCXHSPKJLRP-UHFFFAOYSA-N
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Description

4-Oxopentanenitrile, also known as this compound, is an organic compound with the molecular formula C5H7NO. It is a nitrile derivative with a ketone functional group, making it a versatile intermediate in organic synthesis. The compound is characterized by its relatively simple structure, consisting of a five-carbon chain with a nitrile group (-CN) at one end and a ketone group (C=O) at the fourth carbon position.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Oxopentanenitrile can be synthesized through various synthetic routes. One common method involves the reaction of an aldehyde with malononitrile and hydrazine in a one-pot, four-component reaction. This method is regio- and chemoselective, leading to the formation of 7-amino-2-(tert-butyl)-5-aryl-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carbonitriles as products .

Another synthetic route involves the use of benzyl alcohol as an alkylating agent in the presence of a ruthenium catalyst. The reaction is carried out under reflux conditions with an inert gas atmosphere, typically nitrogen or argon. The resulting mixture is then purified by flash chromatography to yield 4,4-dimethyl-3-oxo-2-benzylpentanenitrile .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The choice of catalysts, solvents, and reaction conditions may vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Oxopentanenitrile undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Common nucleophiles include amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various nitrile derivatives, depending on the nucleophile used.

Scientific Research Applications

4-Oxopentanenitrile has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is used in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-oxopentanenitrile depends on its specific application. In general, the compound can act as a nucleophile or electrophile in various chemical reactions. The nitrile group can participate in nucleophilic addition reactions, while the ketone group can undergo nucleophilic acyl substitution reactions. The molecular targets and pathways involved vary depending on the specific reaction and application.

Comparison with Similar Compounds

4-Oxopentanenitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a nitrile and ketone functional group, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-oxopentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c1-5(7)3-2-4-6/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVBCXHSPKJLRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10279907
Record name 4-oxopentanenitrile
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Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927-56-0
Record name Levulinonitrile
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Record name 4-oxopentanenitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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